1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the 5-bromo-2-methoxybenzenesulfonyl group adds further functional diversity, making it a valuable building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with biological molecules. The bicyclo[1.1.1]pentane core can mimic the geometry of benzene rings, allowing it to interact with similar molecular targets. This interaction can affect various molecular pathways, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups.
Bicyclo[1.1.0]butanes: These compounds are structurally similar but have different chemical properties due to the absence of the central bond.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[11Its ability to mimic benzene rings while offering improved solubility and metabolic stability makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H13BrO3S |
---|---|
Molecular Weight |
317.20 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13BrO3S/c1-16-10-3-2-9(13)4-11(10)17(14,15)12-5-8(6-12)7-12/h2-4,8H,5-7H2,1H3 |
InChI Key |
LWWYMZALOVJOTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C23CC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.